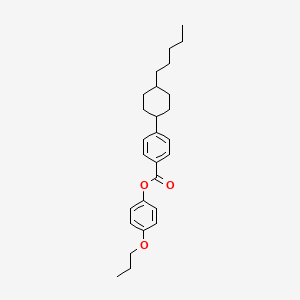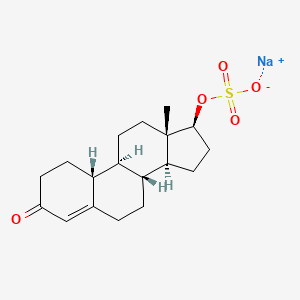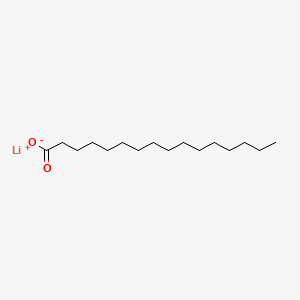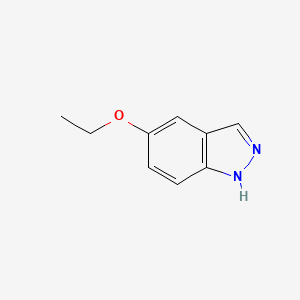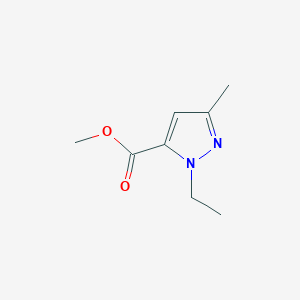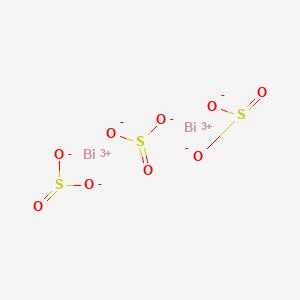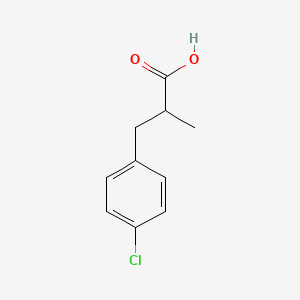
3-(4-Chlorophenyl)-2-methylpropanoic acid
Overview
Description
“3-(4-Chlorophenyl)-2-methylpropanoic acid” is a carbonyl compound . It has a molecular formula of C9H9ClO2 .
Molecular Structure Analysis
The molecular structure of a similar compound, “3-bis (4-chlorophenyl)-5- (4-chlorobenzyl)-1,3,5-triazinane”, was determined by DFT calculations using the BP86-D functional and a TZP basis set . The geometry optimizations and vibrational frequencies were calculated, and Natural atomic orbital charges were investigated using NBO 6.0 program .Physical And Chemical Properties Analysis
The molecular weight of “3-(4-Chlorophenyl)-2-methylpropanoic acid” is 184.62 g/mol . It has a molecular formula of C9H9ClO2 .Scientific Research Applications
Synthesis and Monoamine Transporter Binding
- 3-(4-Chlorophenyl)-2-methylpropanoic acid derivatives, like 3β-(3‘-Methyl-4‘-chlorophenyl)tropane-2-carboxylic acid methyl ester, have been studied for their binding properties to monoamine transporters. Such compounds are noted for their affinity for dopamine and serotonin transporters, showing potential in modulating cocaine self-administration behaviors in animal models (Carroll et al., 2005).
Antibacterial Agents
- Compounds structurally related to 3-(4-Chlorophenyl)-2-methylpropanoic acid, like 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-Diones, have been synthesized and shown effectiveness as antibacterial agents against both gram-negative and gram-positive bacteria (Sheikh et al., 2009).
Glycosidation of Alcohols
- In the field of organic synthesis, 3-(4-Chlorophenyl)-2-methylpropanoic acid and its derivatives have been used as steering groups in glycosidation reactions, facilitating the efficient synthesis of sterically hindered alcohols under mild conditions (Szpilman & Carreira, 2009).
Anti-inflammatory Activity
- Beta-hydroxy-β-arylpropanoic acids, which include derivatives of 3-(4-Chlorophenyl)-2-methylpropanoic acid, have been synthesized and evaluated for their anti-inflammatory activity. These compounds are structurally similar to NSAIDs like ibuprofen and have shown significant anti-inflammatory effects in experimental models (Dilber et al., 2008).
Photocatalytic Degradation
- The compound has applications in environmental chemistry, particularly in photocatalytic degradation. Studies involving copper-doped titanium dioxide have demonstrated the compound's efficiency in degrading chlorophenols under visible light, highlighting its potential for pollution control and environmental remediation (Lin et al., 2018).
Cytotoxic Activity and Kinase Inhibition
- Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and tested for their anti-tumor activities, indicating potential as CDK8 kinase inhibitors in cancer therapy (Aboelmagd et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that 3-(4-Chlorophenyl)-2-methylpropanoic acid may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and possibly 3-(4-Chlorophenyl)-2-methylpropanoic acid, may affect a wide range of biochemical pathways.
Result of Action
The broad-spectrum biological activities of similar compounds suggest that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-(4-chlorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLJNMPGPGFGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624118 | |
| Record name | 3-(4-Chlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-methylpropanoic acid | |
CAS RN |
1012-17-5 | |
| Record name | 3-(4-Chlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


